An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This fluorinated aromatic amide is a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a compound of significant interest in drug discovery.[1] This guide will delve into its chemical characteristics, provide a detailed synthesis protocol, and explore its current and potential uses, offering a critical resource for researchers in the field.
Core Chemical and Physical Properties
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, also known as p-methoxytrifluoroacetanilide, is a white to light yellow crystalline solid.[2][3] Its core structure consists of a p-methoxyphenyl group attached to the nitrogen of a trifluoroacetamide moiety.
| Property | Value | Source |
| Chemical Formula | C₉H₈F₃NO₂ | [4] |
| Molecular Weight | 219.16 g/mol | [4] |
| CAS Number | 332-34-3 | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| IUPAC Name | 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide | [4] |
The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical properties of the amide linkage and the aromatic ring, impacting its reactivity and potential biological activity.[1]
Synthesis and Purification
The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is typically achieved through the acylation of p-anisidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is generally straightforward and proceeds with high yield.
Experimental Protocol: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
This protocol is adapted from established methods for the acylation of anilines.[5][6]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution of p-anisidine. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide proton. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.7 ppm, characteristic of a para-substituted benzene ring. The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The amide proton (N-H) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the trifluoromethyl carbon, the carbonyl carbon, and the carbons of the methoxyphenyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will be observed in the downfield region, typically around δ 155-165 ppm. The aromatic carbons will show characteristic shifts for a para-substituted benzene ring, with the carbon attached to the oxygen of the methoxy group being the most downfield among the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretch: A sharp peak around 3300 cm⁻¹.
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C=O stretch (Amide I): A strong absorption band in the region of 1700-1750 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the trifluoromethyl group.
-
N-H bend (Amide II): An absorption around 1550 cm⁻¹.
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C-F stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.
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C-O stretch (Aryl ether): A peak around 1250 cm⁻¹.
Reactivity and Chemical Behavior
The trifluoroacetamide group is known for its stability and can serve as a protecting group for amines.[1] The electron-withdrawing nature of the trifluoromethyl group makes the amide proton more acidic compared to non-fluorinated acetamides. This enhanced acidity can be exploited in certain synthetic transformations.
Recent studies have highlighted the reactivity of the C-CF₃ bond in trifluoroacetamides. These compounds can undergo defluorinative arylation reactions in the presence of a suitable catalyst, providing a novel route to the synthesis of substituted aromatic amides.[7] This reactivity opens up new avenues for the derivatization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide to generate libraries of compounds for biological screening.
Applications in Drug Discovery and Materials Science
The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates.[8] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[1]
While specific applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. The N-(4-methoxyphenyl)amide substructure is found in compounds with a range of biological activities, including antimicrobial and anticancer properties.[1][8] Therefore, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.
In materials science, fluorinated organic compounds are of interest for their unique properties, including hydrophobicity and thermal stability. The title compound could potentially be used as a monomer or precursor for the synthesis of fluorinated polymers with specialized applications.
Safety and Handling
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical attention.
Conclusion
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a fluorinated aromatic amide with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis is readily achievable, and its unique electronic properties, imparted by the trifluoromethyl group, make it an attractive scaffold for the development of novel compounds with enhanced biological activity and material properties. This guide provides a foundational understanding of its core properties, synthesis, and potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.
References
Sources
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- 2. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
